molecular formula C6H5N3O B3021982 imidazo[1,2-c]pyrimidin-5(6H)-one CAS No. 849035-92-3

imidazo[1,2-c]pyrimidin-5(6H)-one

Cat. No. B3021982
CAS RN: 849035-92-3
M. Wt: 135.12
InChI Key: GICKXGZWALFYHZ-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidines are a class of nitrogen-containing heterocyclic compounds that have received significant attention in the synthetic chemistry community . They are found in many biologically active compounds and have shown a broad range of biological activities .


Synthesis Analysis

Imidazo[1,2-a]pyrimidines can be synthesized through different chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, and various bond formations .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrimidines is characterized by a fused ring system containing two nitrogen atoms . The exact structure can vary depending on the specific substituents attached to the ring.


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines can undergo a variety of chemical reactions, including functionalization at various positions on the ring. These reactions can be used to construct more complex structures for use in drug development and other applications .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyrimidines can vary depending on their specific structure. In general, these compounds are characterized by their stability and reactivity, which make them useful in a variety of applications .

Scientific Research Applications

Antimicrobial Activity

Imidazo[1,2-c]pyrimidin-5(6H)-one derivatives have demonstrated significant antimicrobial properties. For instance, certain 5-substituted and 5,7-disubstituted imidazo[1,2-a]pyrimidines show notable in vitro antimicrobial activity against a range of microorganisms, with some compounds exhibiting potent activity against all studied microorganisms (Revanker, Matthews, & Robins, 1975). Another research highlights the synthesis of novel benzo[4,5]imidazo[1,2-a]pyrimido-[4,5-d]pyrimidine derivatives as potent antimicrobial agents, with some of these compounds showing significant antimicrobial activity compared to standard drugs (Prasoona, Kishore, & Brahmeshwari, 2020).

Anti-Hepatitis B Virus (HBV) Activity

This compound derivatives have also been found effective against human hepatitis B virus (HBV) in vitro. A study discusses the antihepatitis B virus activities of this compound dideoxynucleoside analogues, highlighting their potency and selectivity (Mansour, Evans, Charron, & Korba, 1997).

Antineoplastic Potential

Research into this compound derivatives has explored their potential as antineoplastic agents. A study synthesizing certain substituted imidazo[1,2-a]pyrimidin-5(1H)-ones for their in vitro antineoplastic and anti-HIV activity found them inactive, but this research contributes to the understanding of the chemical's potential in this domain (Badawey & Kappe, 1995).

Mechanism of Action

Future Directions

The future directions of research into imidazo[1,2-a]pyrimidines are likely to involve the development of new synthetic strategies and applications in medicinal chemistry . There is also potential for these compounds to be used in the development of new materials .

properties

IUPAC Name

6H-imidazo[1,2-c]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-8-2-1-5-7-3-4-9(5)6/h1-4H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICKXGZWALFYHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)N2C1=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30971017
Record name Imidazo[1,2-c]pyrimidin-5(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55662-66-3, 849035-92-3
Record name Ethenocytosine
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Record name 3,N(4)-ethanocytosine
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Record name Imidazo[1,2-c]pyrimidin-5(1H)-one
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Record name 849035-92-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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